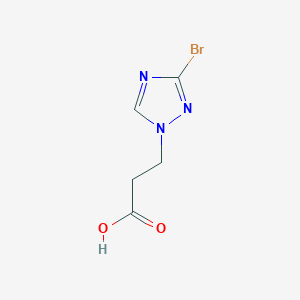

3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

説明

特性

IUPAC Name |

3-(3-bromo-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEJOIFLPSSUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1,2,4-Triazole Propanoic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its versatile biological activities.[1] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide or ester groups, contribute to favorable pharmacokinetic profiles.[1] When functionalized with a propanoic acid moiety, this scaffold gains an additional dimension, allowing for the exploration of new chemical spaces and therapeutic targets. This technical guide provides an in-depth analysis of the 1,2,4-triazole propanoic acid core, detailing its synthesis, established therapeutic applications, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Significance of the 1,2,4-Triazole Propanoic Acid Scaffold

The fusion of the 1,2,4-triazole ring with a propanoic acid side chain creates a molecule with significant potential in drug design. The triazole core is a known pharmacophore present in a wide array of approved drugs, including antifungals like fluconazole, antivirals such as ribavirin, and anticancer agents like anastrozole.[2][3] The propanoic acid moiety is also a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[2] The combination of these two motifs offers a powerful strategy for developing novel therapeutic agents with diverse pharmacological profiles.

This guide will explore the multifaceted nature of the 1,2,4-triazole propanoic acid scaffold, with a particular focus on its applications in anti-inflammatory and anticancer research, alongside the foundational antifungal properties of the broader triazole class.

Synthetic Strategies for 1,2,4-Triazole Propanoic Acid Derivatives

A robust and versatile synthetic route is crucial for the exploration of structure-activity relationships (SAR). A common and effective method for the synthesis of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid derivatives involves the reaction of amidrazones with succinic anhydride.[2]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the amidrazone intermediate, followed by cyclization with succinic anhydride to yield the target 1,2,4-triazole propanoic acid.

Caption: General synthetic workflow for 1,2,4-triazole propanoic acid derivatives.

Detailed Experimental Protocol: Synthesis of 3-(4,5-di(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid (3a)

This protocol is adapted from the work of Szafrański et al.[2]

Materials:

-

N,2-di(pyridin-2-yl)acetohydrazonamide (Amidrazone 1a)

-

Succinic anhydride (2)

-

Xylene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Recrystallization solvent (e.g., isopropanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N,2-di(pyridin-2-yl)acetohydrazonamide (1a) and succinic anhydride (2) in a 1:1 molar ratio in xylene.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold xylene.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield the pure 3-(4,5-di(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid (3a).[2]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). For compound 3a, the expected HR-MS m/z is 296.1147 [M+H]+.[2]

Therapeutic Applications and Mechanisms of Action

The 1,2,4-triazole propanoic acid scaffold has demonstrated significant potential in several therapeutic areas, most notably as an anti-inflammatory and anticancer agent. The broader class of 1,2,4-triazoles are renowned for their antifungal properties.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the modulation of pro-inflammatory cytokine production is a key therapeutic strategy.[2] Derivatives of 1,2,4-triazole propanoic acid have been shown to significantly reduce the levels of key pro-inflammatory cytokines.[2]

Mechanism of Action: The anti-inflammatory effects of these compounds are linked to the downregulation of pro-inflammatory signaling pathways. Lipopolysaccharide (LPS) stimulation of immune cells, such as peripheral blood mononuclear cells (PBMCs), activates nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inducing the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4] 1,2,4-triazole derivatives can interfere with this cascade, leading to a reduction in the production of these inflammatory mediators.[5]

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-triazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory effects of selected 1,2,4-triazole propanoic acid derivatives on cytokine release in mitogen-stimulated PBMC cultures.

| Compound | R1 Substituent | R2 Substituent | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | Reference |

| 3a | 2-pyridyl | 2-pyridyl | Significant | Significant | [2] |

| 3c | 2-pyridyl | 4-methylphenyl | Significant | Significant | [2] |

| 3e | 4-pyridyl | phenyl | Significant | Significant | [2] |

Note: The original study reported significant reduction in cytokine levels without providing specific IC50 values for these particular compounds.[2]

Anticancer Activity

The 1,2,4-triazole scaffold is present in established anticancer drugs like the aromatase inhibitors letrozole and anastrozole.[6] The addition of a propanoic acid moiety and other functionalities allows for the development of novel derivatives with potent antiproliferative activity against various cancer cell lines.

Mechanism of Action: The anticancer mechanisms of 1,2,4-triazole derivatives are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as aromatase, tubulin polymerization, and various kinases.[6][7][8] For instance, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,2,4-triazole derivatives against different cancer cell lines. While not all compounds listed contain a propanoic acid moiety, they provide valuable context for the structure-activity relationship of the 1,2,4-triazole core.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7e | Hela | 2.9 | [9] |

| 7e | MCF-7 | 4.7 | [9] |

| 10a | Hela | 5.6 | [9] |

| 10a | MCF-7 | 6.43 | [9] |

| TP6 | B16F10 | 41.12 | [6] |

| 7f | HepG2 | 16.782 (µg/mL) | [10] |

Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[1] Marketed drugs like fluconazole and itraconazole are prime examples of the success of this scaffold.

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[12][13]

Caption: Mechanism of action of 1,2,4-triazole antifungals via inhibition of CYP51.

Quantitative Data: In Vitro Antifungal Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against various fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 12.5 | [1] |

| Compound 6 | Candida albicans | 16 times lower than voriconazole | [3] |

| Compound 7 | Cryptococcus neoformans | 0.0156 | [3] |

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of novel 1,2,4-triazole propanoic acid derivatives, standardized in vitro assays are employed.

Workflow for Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9]

Caption: Workflow for cytokine release assay to determine anti-inflammatory activity.

Conclusion and Future Perspectives

The 1,2,4-triazole propanoic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its proven efficacy in modulating key biological pathways involved in inflammation, cancer, and fungal infections underscores its significance in medicinal chemistry. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on expanding the library of 1,2,4-triazole propanoic acid derivatives and screening them against a broader range of biological targets. In-depth mechanistic studies, including the identification of specific protein targets and the elucidation of downstream signaling effects, will be crucial for the rational design of more potent and selective drug candidates. Furthermore, the evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical applications. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in various disease areas.

References

-

Szafrański, K., Wesołowska, A., Szulc, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. [Link]

-

Emami, S., Falahati, M., & Shahosseini, S. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 84. [Link]

-

Akerfelt, K. S., & Shaanan, B. (1991). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. The Journal of biological chemistry, 266(17), 10721–10727. [Link]

-

Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in microbiology, 3, 439. [Link]

-

Georgopapadakou, N. H. (2001). Lanosterol 14 alpha-demethylase. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

-

Munir, R., Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(22), 7984. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 22, 2026, from [Link]

-

Parker, J. E., & Warrilow, A. G. (2020). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of fungi (Basel, Switzerland), 7(1), 2. [Link]

-

Ouyang, X., Chen, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 15(23), 5154–5159. [Link]

-

Singh, S., & Kumar, S. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(4), 205-211. [Link]

-

Gibbons, J. A., & Ryley, J. F. (1984). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Biochemical journal, 224(1), 309–315. [Link]

-

Sun, J., Zhang, L., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European journal of medicinal chemistry, 46(9), 3747–3754. [Link]

-

ResearchGate. (2023). The biosynthesis pathway of ergosterol in fungi. The diagram.... [Link]

-

ResearchGate. (2022). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

-

Kandefer-Szerszeń, M., Szulc, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. International Journal of Molecular Sciences, 25(1), 273. [Link]

-

Purohit, P., & Shewale, N. (2020). (PDF) Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Mustafa, M., El-Sayed, M. A. A., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & medicinal chemistry letters, 40, 127965. [Link]

-

European Union National Cancer Institute Laboratory. (2016). Preparation of blood and PBMC for cytokine secretion. [Link]

-

Iwata, Y., Tanaka, Y., et al. (2021). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. MAbs, 13(1), 1987588. [Link]

-

Kandefer-Szerszeń, M., Szulc, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]

-

ResearchGate. (2021). Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives | Request PDF. [Link]

-

Nakao, N., & Nakatsuji, M. (2025). Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells. Regenerative Therapy, 28, 117-126. [Link]

-

Balasubramaniam, B., & Park, S. (2020). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Saudi journal of biological sciences, 27(11), 3045–3051. [Link]

Sources

- 1. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents | MDPI [mdpi.com]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchhub.com [researchhub.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Aza-Michael Addition of 3-Bromo-1,2,4-Triazole to Ethyl Acrylate

The following Application Note and Protocol is designed for research scientists and medicinal chemists requiring a high-fidelity method for the alkylation of 3-bromo-1,2,4-triazole with ethyl acrylate.

Executive Summary

The functionalization of 1,2,4-triazoles is a cornerstone in the synthesis of antifungal agents, kinase inhibitors, and agrochemicals. This protocol details the regioselective N1-alkylation of 3-bromo-1,2,4-triazole with ethyl acrylate via an aza-Michael addition.

While 1,2,4-triazoles possess three potential nucleophilic nitrogen sites (N1, N2, N4), the introduction of a bromine atom at the C3 position significantly alters the electronic landscape and steric environment. This protocol utilizes a DBU-catalyzed pathway in Acetonitrile (MeCN) to favor the thermodynamically stable N1-isomer (>90% regioselectivity) over the N2-isomer, minimizing side reactions such as polymerization of the acrylate or bis-alkylation.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a base-catalyzed aza-Michael addition. The regiochemical outcome is dictated by the interplay of tautomeric equilibrium and steric hindrance.

-

Tautomerism: 3-bromo-1,2,4-triazole exists in equilibrium between 1H, 2H, and 4H tautomers. The 1H-tautomer is generally the most stable and nucleophilic species in polar aprotic solvents.

-

Steric Steering: The bulky bromine atom at C3 imposes steric hindrance on the adjacent N2 and N4 positions. Consequently, the N1 position, which is remote from the bromine substituent, becomes the kinetically and thermodynamically preferred site for nucleophilic attack on the

-carbon of ethyl acrylate. -

Self-Validation (NMR): The resulting isomers can be distinguished via 2D NMR (NOESY). The N1-alkylated product exhibits a strong Nuclear Overhauser Effect (NOE) between the methylene protons of the propanoate chain and the C5-proton of the triazole ring. The N2-isomer lacks this correlation due to the spatial distance created by the C3-bromo spacer.

Reaction Pathway Diagram

Caption: Mechanistic flow showing the DBU-mediated preferential N1-alkylation pathway.

Experimental Optimization

The following table summarizes the optimization of reaction conditions to maximize the N1:N2 ratio and overall yield.

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Notes |

| 1 | K₂CO₃ (2.[1]0) | DMF | 80 | 12 | 65 | 4:1 | High temp promotes N2 impurity. |

| 2 | TEA (1.5) | EtOH | Reflux | 8 | 55 | 6:1 | Solvolysis of ester observed. |

| 3 | DBU (0.5) | MeCN | 50 | 4 | 92 | >15:1 | Optimal Conditions. |

| 4 | None | MeCN | Reflux | 24 | <10 | - | Reaction requires base activation. |

| 5 | NaH (1.[1][2]1) | THF | 0 to RT | 2 | 70 | 3:1 | "Hard" base reduces regioselectivity. |

Key Finding: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic to substoichiometric amounts in acetonitrile at moderate temperatures provides the highest yield and regioselectivity. DBU acts as a strong, non-nucleophilic base that effectively solubilizes the triazole without promoting ester hydrolysis.

Standard Operating Procedure (SOP)

Materials & Reagents[2][3]

-

Substrate: 3-Bromo-1,2,4-triazole (purity >97%)[1]

-

Reagent: Ethyl Acrylate (stabilized with MEHQ, 1.2 equiv)

-

Catalyst/Base: DBU (0.5 equiv)

-

Solvent: Acetonitrile (Anhydrous, HPLC grade)

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

)

Step-by-Step Protocol

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-bromo-1,2,4-triazole (1.48 g, 10.0 mmol).

-

Add Acetonitrile (30 mL) and stir to create a suspension.

-

Add DBU (0.75 mL, 5.0 mmol) dropwise. The suspension should clear as the triazolate salt forms. Stir at Room Temperature (RT) for 10 minutes.

Step 2: Addition of Electrophile 5. Add Ethyl Acrylate (1.3 mL, 12.0 mmol) dropwise over 5 minutes.

- Note: Slow addition prevents localized high concentrations of acrylate, reducing the risk of polymerization.

- Heat the reaction mixture to 50°C using an oil bath.

- Monitor the reaction by TLC (Mobile Phase: 50% EtOAc in Hexanes) or LC-MS.

- Target: Disappearance of triazole starting material (

- Typical Time: 3–5 hours.[3]

Step 3: Workup

8. Cool the mixture to RT.

9. Concentrate the solvent under reduced pressure (Rotavap) to remove MeCN and excess ethyl acrylate.

10. Redissolve the oily residue in EtOAc (50 mL).

11. Wash the organic phase with Water (2 x 20 mL) to remove DBU salts, followed by Brine (1 x 20 mL).

12. Dry the organic layer over anhydrous

Step 4: Purification 13. Purify via flash column chromatography on silica gel.

- Gradient: 0%

- Elution Order: The N1-isomer (major) typically elutes after the N2-isomer (minor) in many triazole systems, but this can reverse depending on the exact stationary phase interactions. In this specific system, the more polar N1-isomer (due to higher dipole moment) often elutes second. Collect the major fraction.

Workflow Diagram

Caption: Operational workflow for the synthesis of ethyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate.

Characterization & Validation

To ensure the integrity of the protocol, the isolated product must be validated against the following specifications.

-

Appearance: Clear to pale yellow oil or low-melting solid.

-

1H NMR (400 MHz, CDCl3):

- 8.20 (s, 1H, H-5 of triazole). Key diagnostic: Sharp singlet.

-

4.45 (t,

-

4.15 (q,

-

2.85 (t,

-

1.25 (t,

-

13C NMR: Distinct signal for C3-Br (

135-140 ppm) and C5 ( -

Regiochemistry Check: NOESY correlation between the triplet at 4.45 ppm (N-CH2) and the singlet at 8.20 ppm (H-5) confirms N1-alkylation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of Ethyl Acrylate | Add a radical inhibitor (e.g., hydroquinone) or ensure acrylate is fresh. Lower temp to 40°C. |

| Poor Regioselectivity | Temperature too high | Reduce reaction temperature. Switch solvent to Toluene (increases steric discrimination). |

| Hydrolysis of Ester | Wet solvent or excess base | Use anhydrous MeCN. Reduce DBU to 0.1 equiv or switch to mild base like DIPEA. |

| Starting Material Remains | Triazole acidity low | Increase DBU to 1.0 equiv or increase temperature to 60°C. |

References

-

Regioselectivity in Triazole Alkylation

-

Aza-Michael Addition Methodology

-

Wang, X., et al. (2009).[6] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters. (Contextual reference for bromo-directed steric effects).

-

-

General Triazole Functionalization

-

Sigma-Aldrich Product Data.[7] Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. (Confirming stability of N1-alkylated bromo-triazoles).

-

-

Catalytic Aza-Michael Protocols

- RSC Advances. Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. (Mechanistic parallel for N1 selectivity).

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 7. ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate | 1823402-86-3 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Separation & Identification of 3-Bromo-1,2,4-Triazole Isomers

The Core Challenge: The Tautomer Trap

Q: Why am I getting a mixture of isomers when I only have one starting material?

A: The starting material, 3-bromo-1H-1,2,4-triazole, exists in a tautomeric equilibrium. In solution, the proton shuttles between nitrogen atoms. When you introduce an electrophile (alkyl halide, R-X), the reaction can occur at either the N1 or N2 position (and rarely N4), leading to stable, non-interconvertible regioisomers.

-

N1-Alkylation (Major): Usually the thermodynamic product.

-

N2-Alkylation (Minor): Often the kinetic product, favored by specific steric conditions or solvent effects.

Crucial Numbering Convention: To avoid confusion, we adhere to standard IUPAC numbering for 1,2,4-triazoles:

Structural Elucidation (The "How to Identify")

Q: Both isomers have the same mass (LC-MS). How do I definitively distinguish N1 from N2 without growing a crystal?

A: The most reliable method in solution is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR . The 3-bromo substituent provides a unique "silent" zone that allows you to distinguish the isomers based on spatial proximity to the C5-Proton.

The NMR Logic Gate

-

Isomer N1 (1-alkyl-3-bromo-1,2,4-triazole): The alkyl group at N1 is spatially adjacent to the proton at C5.

-

Observation: Strong NOE correlation between N-CH protons and C5-H.

-

-

Isomer N2 (2-alkyl-3-bromo-1,2,4-triazole): The alkyl group at N2 is spatially adjacent to the Bromine at C3. It is far from the proton at C5 (separated by N4).

-

Observation: NO NOE correlation between N-CH protons and C5-H.

-

Visualization of NMR Logic:

Figure 1: NMR Decision Tree for assigning regiochemistry based on spatial proximity.

Separation Protocols (The "How to Purify")

Q: My peaks are tailing on silica, and resolution is poor. How do I fix this?

A: 1,2,4-Triazoles are weakly basic (pyridine-like nitrogens). They interact with acidic silanol groups on silica gel, causing peak tailing.

Troubleshooting Protocol:

| Issue | Recommended Fix | Mechanism |

| Tailing Peaks | Add 1% Et3N or 1% NH4OH to mobile phase. | Blocks acidic silanol sites on silica. |

| Co-elution | Switch from Hex/EtOAc to DCM/MeOH (98:2 to 90:10). | DCM often provides better selectivity for nitrogen heterocycles. |

| Low Solubility | Dry load using Celite or Silica. | Prevents precipitation at the column head. |

Elution Order Guidelines (Silica Gel)

-

General Rule: The N1 isomer is typically less polar and elutes first .[11]

-

The N2 isomer usually has a larger dipole moment and elutes second .

-

Warning: This order can flip depending on the lipophilicity of your specific alkyl group (R). Always validate the first fraction with NMR.

HPLC Method (Reverse Phase)

For difficult separations or analytical quantification:

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 100% B over 20 mins.

-

Note: The TFA buffers the basic nitrogens, sharpening the peaks.

Synthetic Optimization (The "How to Avoid")

Q: Can I force the reaction to produce only the N1 isomer?

A: While 100% selectivity is rare, you can shift the ratio significantly by altering the reaction mechanism (SN1 vs SN2 character) and steric environment.

Optimization Factors

| Variable | Recommendation for N1 (Major) | Recommendation for N2 (Enhancement) |

| Base | Weak base (K2CO3, Cs2CO3) | Strong base / Metal coordination (NaH) |

| Solvent | Acetone or Acetonitrile (Polar Aprotic) | THF or DMF (complexation effects) |

| Temperature | Room Temperature (Thermodynamic control) | Low Temperature (Kinetic control) |

| Sterics | Small electrophiles (Me-I) | Bulky electrophiles (may push to N2 if N1 is hindered) |

Workflow for Purification:

Figure 2: Purification workflow from crude mixture to isolated isomers.

References

-

Regioselectivity in 1,2,4-Triazole Alkylation: Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016, 10:22.

-

General Heterocyclic Chemistry (Elution & Properties): Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.[12] (Standard text confirming N1/N2 alkylation ratios and basicity).

-

NMR Distinction of Isomers: Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." IntechOpen, 2012.

-

Chromatographic Separation of Triazoles: Sielc Technologies. "HPLC Method for Separation of 1,2,4-Triazole and Derivatives."

Sources

- 1. researchgate.net [researchgate.net]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scielo.br [scielo.br]

- 10. journalofbabylon.com [journalofbabylon.com]

- 11. What Elutes First in Column Chromatography - Hawach [hawachhplccolumn.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Recrystallization of Bromo-Triazole Carboxylic Acids

Welcome to the technical support center for the purification of bromo-triazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. We will move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your results.

Section 1: Understanding Your Molecule's Behavior

Bromo-triazole carboxylic acids are a unique class of molecules with distinct physicochemical properties that directly influence their recrystallization behavior. Understanding these properties is the first step to designing a successful purification strategy.

-

Polarity and Hydrogen Bonding: The presence of both a triazole ring and a carboxylic acid group imparts significant polarity and the capacity for strong hydrogen bonding. The triazole moiety itself is a basic aromatic heterocycle, while the carboxylic acid is, of course, acidic.[1][2] This dual nature means the molecule's solubility is highly dependent on the solvent's ability to engage in hydrogen bonding and solvate polar functional groups.

-

The Bromo Substituent: The bromine atom adds hydrophobicity and increases the molecule's molecular weight, which can decrease solubility in highly polar solvents like water compared to its non-brominated analog.

-

Amphoteric Nature: The combination of a basic triazole ring and an acidic carboxylic acid group can make the molecule amphoteric. This allows for crystallization strategies that involve pH adjustment, potentially forming salts to manipulate solubility.[2]

Section 2: The Recrystallization Workflow: A Systematic Approach

Recrystallization is a powerful technique for purifying nonvolatile organic solids.[3] The core principle relies on the differential solubility of your target compound and its impurities in a chosen solvent at different temperatures.[4] The goal is to dissolve the impure solid in a minimum amount of a hot solvent and then allow the solution to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[5]

Caption: General workflow for recrystallization.

General Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Choose an appropriate solvent where your bromo-triazole carboxylic acid is highly soluble when hot and poorly soluble when cold.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate). Continue to add the hot solvent in small portions until the solid just dissolves. Using the minimum amount of near-boiling solvent is crucial for maximizing yield.[5][6]

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[7]

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[3]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[3]

-

Drying: Allow the crystals to dry completely under vacuum before assessing purity.

Section 3: Solvent Selection Guide

The single most critical factor in a successful recrystallization is the choice of solvent.[9] The ideal solvent should:

-

Completely dissolve the compound at its boiling point.

-

Dissolve very little of the compound at low temperatures (e.g., 0-4 °C).

-

Dissolve impurities well at all temperatures or not at all.

-

Have a relatively low boiling point for easy removal during drying.[4]

-

Not react with the compound.

Caption: Decision flowchart for selecting a recrystallization solvent.

Common Solvents for Polar Heterocyclic Carboxylic Acids

Given the polar nature of bromo-triazole carboxylic acids, polar protic and aprotic solvents are often good starting points.[10]

| Solvent | Type | Boiling Point (°C) | Notes |

| Water (H₂O) | Polar Protic | 100 | Excellent for highly polar compounds. High boiling point allows for a large solubility differential.[2] |

| Ethanol (EtOH) | Polar Protic | 78 | A very general and effective solvent for many organic compounds, including carboxylic acids.[2] |

| Methanol (MeOH) | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. |

| Isopropanol (IPA) | Polar Protic | 82 | Can be a good alternative to ethanol. |

| Acetic Acid | Polar Protic | 118 | Can be effective but is reactive and difficult to remove. |

| Acetone | Polar Aprotic | 56 | A good solvent, but its low boiling point may limit the solubility differential.[4] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | A versatile solvent, often used in mixed-solvent systems with hexanes.[2] |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | A very strong solvent; often dissolves compounds too well, making it better as part of a mixed-solvent pair. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Similar to DMF; its high boiling point can make it difficult to remove.[11] |

Section 4: Troubleshooting Guide

Q1: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solid melts before it dissolves, or when it comes out of solution at a temperature above its melting point.[8][12] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.

-

Causality: This often happens when the boiling point of the solvent is higher than the melting point of your compound. It can also be caused by a high concentration of impurities, which depresses the melting point of the mixture.

-

Solutions:

-

Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point of the solution. This ensures that crystallization begins at a lower temperature.[8]

-

Lower the Solution Temperature: Try a different solvent with a lower boiling point.

-

Use a Mixed-Solvent System: If using a mixed-solvent system, reheat to dissolve the oil and add a small amount of the "good" solvent (the one your compound is more soluble in).[8]

-

Encourage Slow Cooling: Very slow cooling can favor crystal formation over oiling.[12] Allow the flask to cool on the hotplate with the heat turned off before moving it to the benchtop.

-

Q2: No crystals are forming upon cooling, even in an ice bath. What are the next steps?

Answer: This is a common issue that typically arises from either using too much solvent or the formation of a supersaturated solution.[6]

-

Causality: If too much solvent was added, the solution never reaches the saturation point upon cooling.[12] A supersaturated solution is one where the solute concentration is higher than its solubility, but crystallization has not been initiated.

-

Solutions:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation site for crystal growth.[6]

-

Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" acts as a template for crystallization.[6]

-

-

Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration. Then, attempt to cool and crystallize again.[12]

-

Add an Anti-Solvent: If you are confident in your choice of a "good" solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a drop or two of the good solvent to clarify before cooling.[13]

-

Q3: The recrystallization yield is very low. How can I improve it?

Answer: A low yield indicates that a significant portion of your product was lost during the process. While some loss is unavoidable, yields can often be improved.[6]

-

Causality & Solutions:

-

Excess Solvent: This is the most frequent cause.[8] Using the absolute minimum amount of hot solvent to dissolve the solid is critical.

-

Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. To prevent this, use a slight excess of solvent before filtering and keep the solution and apparatus hot.

-

Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath after cooling to room temperature to maximize the amount of product that crystallizes out.

-

Washing with Too Much/Warm Solvent: Washing the collected crystals with large volumes of solvent, or solvent that is not ice-cold, will redissolve some of your product.[5] Use a minimal amount of ice-cold solvent for the wash.

-

Check the Mother Liquor: After filtration, try cooling the mother liquor further in a colder bath (e.g., dry ice/acetone) to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

-

Q4: The recovered crystals are still colored or appear impure. What went wrong?

Answer: This suggests that the impurities have similar solubility properties to your desired compound or that the crystallization process was flawed.

-

Causality & Solutions:

-

Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[8] Ensure slow, undisturbed cooling.

-

Colored Impurities: If the crystals are colored but the pure compound should be colorless, the impurities were not removed. Repeat the recrystallization, incorporating a decolorizing activated charcoal step after dissolving the solid but before hot filtration.[3][7] Be aware that using too much charcoal can adsorb your product and reduce the yield.[8]

-

Inappropriate Solvent: The chosen solvent may be "too good" for the impurities, meaning they crystallize out along with your product. A different solvent or solvent system may be needed to better differentiate the solubilities.

-

Insufficient Washing: The colored mother liquor may not have been fully washed from the crystal surfaces. Ensure a quick but thorough wash with ice-cold solvent after filtration.

-

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose a good solvent pair for mixed-solvent recrystallization? A good solvent pair consists of two miscible solvents.[14] One solvent (the "good" solvent) should dissolve your compound well at all temperatures, while the other (the "anti-solvent" or "bad" solvent) should not dissolve your compound at any temperature.[14] Common pairs include ethanol-water, and ethyl acetate-hexane.[2][9]

FAQ 2: What is the general procedure for a mixed-solvent recrystallization? Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise, while keeping the solution hot, until you see persistent cloudiness (turbidity).[13] Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly as you would for a single-solvent recrystallization.[13]

FAQ 3: How can I be sure my purified compound is actually purer? The most common way is to measure the melting point of the dried crystals. Pure compounds typically have a sharp melting point range (e.g., 1-2 °C). Impurities tend to depress and broaden the melting point range.[15] Comparing your experimental melting point to a literature value is a good confirmation of both purity and identity.

References

-

Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

- University of California, Los Angeles (UCLA) Chemistry Department.

-

University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]

- Homi Bhabha Centre for Science Education.

-

Wikipedia. 1,2,3-Triazole. [Link]

- Google Patents.

-

LabXchange. Lab Procedure: Recrystallization. [Link]

-

Wikipedia. Recrystallization (chemistry). [Link]

-

ChemBK. 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. [Link]

- University of Wisconsin-Madison, Department of Chemistry.

- California State University, Stanislaus.

- Abdelhafid BOUSSOUF, University center of Mila.

-

Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

ResearchGate. Water solubility and physicochemical properties of representative compounds and ETV. [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

- University of South Alabama, Department of Chemistry.

- University of California, Irvine, Department of Chemistry.

-

University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

-

Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

- University of Calgary, Department of Chemistry.

- Google Patents. EP0913381B1 - Method for purifying a bromine compound.

- EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.

- ResearchGate.

- Heterocyclic Letters.

-

PubMed Central (PMC). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. [Link]

-

ResearchGate. Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. [Link]

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Recrystallization [sites.pitt.edu]

- 4. rubingroup.org [rubingroup.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 11. 3-Amino-1,2,4-triazole-5-carboxylic acid CAS#: 3641-13-2 [m.chemicalbook.com]

- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 14. LabXchange [labxchange.org]

- 15. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for this purpose, providing a detailed fingerprint of the carbon skeleton. This guide offers an in-depth analysis and comparison of the expected ¹³C NMR chemical shifts for 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound with potential applications in pharmaceutical research.

The Logic of Comparative ¹³C NMR Analysis

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment.[1][2] Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed shift. By examining the known ¹³C NMR data of 1,2,4-triazole, brominated heterocycles, and propanoic acid derivatives, we can logically deduce the shifts for our target molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the reproducibility and accuracy of ¹³C NMR data, a standardized experimental protocol is crucial. The following outlines a typical procedure for acquiring a high-quality spectrum of a small organic molecule like 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of polar organic compounds and its distinct solvent signals that do not typically overlap with the analyte's signals.[3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as the reference point.[4]

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[5]

-

Acquisition Time (AQ): ~1.0-2.0 seconds.

-

Relaxation Delay (D1): 2.0-5.0 seconds. A longer delay is necessary for quaternary carbons to fully relax and be observed.[6]

-

Pulse Width (P1): A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay and faster acquisition.[5]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[7]

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Baseline correct the spectrum to ensure accurate integration (if required).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Comparative Analysis of Predicted ¹³C NMR Shifts

The structure of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can be dissected for a systematic analysis of its ¹³C NMR spectrum.

Caption: Molecular structure of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid with key carbons labeled.

Predicted Chemical Shifts: A Tabular Comparison

The following table summarizes the predicted ¹³C NMR chemical shifts for 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid based on a comparative analysis with related compounds.

| Carbon Atom | Predicted Shift (ppm) | Rationale and Comparative Data |

| C=O (Carboxyl) | ~172-175 | In propanoic acid, the carboxyl carbon appears around 179-181 ppm.[4][8] The electron-withdrawing effect of the triazole ring is expected to cause a slight upfield shift. |

| CH₂ (adjacent to C=O) | ~33-36 | The methylene carbon adjacent to the carboxyl group in propanoic acid is found at approximately 36 ppm.[4] The influence of the distant triazole ring will be minimal. |

| CH₂ (adjacent to Triazole) | ~45-50 | This methylene carbon is directly attached to a nitrogen atom of the triazole ring. Aliphatic carbons attached to nitrogen typically appear in the 40-60 ppm range.[9] |

| C-Br (Triazole) | ~140-145 | The carbon atom in the 1,2,4-triazole ring bearing the bromine atom is expected to be significantly downfield. In unsubstituted 1,2,4-triazole, the C3 and C5 carbons are observed at approximately 144 ppm.[10] The electronegative bromine will likely cause a slight downfield shift relative to a C-H carbon in a similar environment. |

| C-H (Triazole) | ~148-152 | The C5 carbon of the 1,2,4-triazole ring is expected to be in a similar region to the carbons of the parent heterocycle. In some substituted 1,2,4-triazoles, this carbon can appear in the range of 150-160 ppm.[11][12] |

In-depth Rationale for Predicted Shifts

-

Propanoic Acid Moiety: The chemical shifts of the propanoic acid carbons are relatively straightforward to predict. The carboxyl carbon (C=O) will be the most downfield of this fragment due to the deshielding effect of the two oxygen atoms.[1] The adjacent methylene (CH₂) will be deshielded by the carboxyl group, while the methylene attached to the triazole ring will be influenced by the electronegative nitrogen atom.

-

3-Bromo-1,2,4-triazole Ring: The chemical shifts of the triazole ring carbons are influenced by the nitrogen atoms and the bromine substituent. The nitrogen atoms cause a significant downfield shift for the ring carbons compared to a simple aromatic ring. The bromine atom, being highly electronegative, will further deshield the carbon to which it is attached (C-Br). The C-H carbon of the triazole ring is also expected to be in a downfield region characteristic of azole rings.

Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹³C NMR spectrum of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid based on the predicted shifts.

Caption: A workflow diagram illustrating the process of assigning predicted ¹³C NMR chemical shift regions to the specific carbon atoms in the molecule.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid. By leveraging a comparative approach with known compounds, we have established a reliable set of expected chemical shifts. This information is invaluable for researchers working with this and similar molecules, aiding in the confirmation of its synthesis and in the quality control of samples.

For absolute confirmation, the acquisition of an experimental ¹³C NMR spectrum is recommended. Furthermore, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed to unambiguously assign all carbon and proton signals, providing a complete and validated structural elucidation.[7][13] Computational methods for predicting NMR spectra are also becoming increasingly accurate and can serve as a powerful complementary tool.[14][15]

References

-

Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(2), 55-60. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from [Link]

-

An, Y., & et al. (2017). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 55(6), 547-554. [Link]

- Al-Amiery, A. A., & et al. (2012). Synthesis and characterization of substituted 1, 2, 4-triazole and their derivatives on poly ethylene. PharmaInfo, 1(1).

-

SpectraBase. (n.d.). Propanoic acid, 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-, ethyl ester. Retrieved from [Link]

-

D'Auria, M. (2018). A second study - predicting the 13C chemical shifts for a series of substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-Thiazolidin-4-ones. Heterocyclic Communications, 24(1), 35-39. [Link]

-

University of Alberta. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Pacakova, V., & et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6024. [Link]

-

Yang, M., & et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Royal Society of Chemistry. [Link]

-

Clendinen, C. S., & et al. (2015). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolomics, 11, 1249-1262. [Link]

-

Bagno, A. (2019). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 57(6), 287-300. [Link]

-

LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

-

Central European Institute of Technology. (n.d.). 13C NMR (carbon nuclear magnetic resonance). [Link]

-

University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. [Link]

-

Greenhill, J. V., & et al. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1385-1391. [Link]

-

University of California, Los Angeles Chemistry Department. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Clark, G. R., & et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1488-1495. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University Chemistry Department. (n.d.). 13C NMR Chemical Shift. [Link]

-

Fulmer, G. R., & et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. sc.edu [sc.edu]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. Propionic acid(79-09-4) 13C NMR spectrum [chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. mdpi.com [mdpi.com]

- 13. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 15. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Engineering of 3-Bromo-1,2,4-Triazole Derivatives

Executive Summary: The Halogen Advantage

In the design of functional crystalline materials—whether for high-density energetic materials or high-affinity kinase inhibitors—the 3-bromo-1,2,4-triazole scaffold offers a distinct performance advantage over its chloro- and hydrogen-substituted analogs.

This guide objectively analyzes the crystal structure and supramolecular performance of these derivatives. The core differentiator is the bromine atom’s anisotropic charge distribution (the

Mechanistic Insight: The -Hole vs. Isotropic Packing

To understand why 3-bromo derivatives outperform alternatives in crystal engineering, one must look beyond steric bulk.

The Electrostatic Anisotropy

In 3-bromo-1,2,4-triazole, the electron-withdrawing nitrogen atoms of the triazole ring enhance the polarization of the C–Br bond. This creates a region of positive electrostatic potential on the extension of the bond axis (the

-

Bromine (Br): Large, accessible

-hole. Forms strong, linear -

Chlorine (Cl): Smaller

-hole, often swamped by negative charge. Interactions are less directional. -

Hydrogen (H): Relies on classical Hydrogen Bonding (

), which competes for the same acceptor sites (triazole nitrogens).

Implication: By substituting H or Cl with Br, you introduce a structure-directing force that competes with hydrogen bonds, often leading to higher density packing arrangements (Space Groups like

Comparative Performance Guide

The following table contrasts the 3-bromo scaffold against its primary alternatives (Chloro- and Unsubstituted analogs) based on crystallographic and physicochemical performance.

Table 1: Structural & Performance Metrics

| Feature | 3-Bromo-1,2,4-Triazole | Alternative A: 3-Chloro-Analog | Alternative B: Unsubstituted (H) |

| Primary Interaction | Halogen Bond (XB) ( | Weak XB / Van der Waals | Hydrogen Bond ( |

| Interaction Energy | High (~2–5 kcal/mol) | Low (<1.5 kcal/mol) | High (~4–7 kcal/mol) |

| Directionality | High (Linear, | Moderate to Low | High (Linear) |

| Crystal Density | High (>2.0 g/cm³) | Medium (~1.6–1.8 g/cm³) | Low (<1.5 g/cm³) |

| Polarizability ( | High (Enhances London forces) | Moderate | Low |

| Application Fit | Energetic Materials, Fragment-Based Drug Discovery | Agrochemicals (Cost-driven) | General Synthons |

Case Study Analysis: 3,5-Dibromo-1,2,4-triazole

Experimental data confirms that 3,5-dibromo-1,2,4-triazole crystallizes in the hexagonal space group

-

Key Metric: The

distance is observed at 3.07 Å , which is significantly shorter than the sum of the Van der Waals radii (3.45 Å).[1] -

Performance: This "short contact" indicates a strong attractive force that locks the planar molecules into rigid layers, enhancing thermal stability compared to the chloro-analog where such specific contacts are weaker or absent [1, 2].

Experimental Protocol: Crystallization & Characterization

This protocol ensures the isolation of the thermodynamic polymorph suitable for Single Crystal X-Ray Diffraction (SCXRD).

Phase A: Synthesis (Bromination)

Note: Direct bromination is preferred over Sandmeyer reactions for yield and purity in this scaffold.

-

Reagents: Dissolve 1,2,4-triazole (1.0 eq) in water.

-

Addition: Add Bromine (

, 2.2 eq) dropwise at 0–5°C. -

Workup: Stir at RT for 24h. Filter the precipitate. Recrystallize crude solid from Water:Ethanol (1:1) .

Phase B: Crystal Growth (Slow Evaporation)

Objective: Grow single crystals >0.2mm for SCXRD.

-

Solvent Selection: Prepare a saturated solution of the 3-bromo derivative in Methanol or Ethanol/Water (1:1) .

-

Why? Polar protic solvents encourage H-bond exchange, allowing the Halogen Bond to direct the final lattice packing during slow concentration.

-

-

Vessel: Use a narrow-neck vial (scintillation vial).

-

Control: Cover with Parafilm and poke 3–5 small holes to restrict evaporation rate.

-

Incubation: Store at 20°C in a vibration-free environment for 5–7 days.

Phase C: Data Collection Strategy

-

Source: Use Mo-K\alpha radiation (

Å).-

Reasoning: Bromine absorbs heavily at Cu-K\alpha wavelengths, causing fluorescence and absorption errors. Mo sources minimize this absorption correction error.

-

-

Temperature: Collect at 100 K to reduce thermal motion of the heavy bromine atoms, ensuring precise bond length determination.

Visualization of Workflows & Pathways

Diagram 1: Crystallization Decision Tree

This workflow illustrates the critical decision points in obtaining high-quality crystals driven by Halogen Bonding.

Caption: Workflow optimizing for Halogen Bond (XB) directed crystal packing.

Diagram 2: Supramolecular Synthon Hierarchy

This diagram visualizes the competing forces within the crystal lattice.

Caption: Hierarchy of intermolecular forces; Halogen Bonding (XB) provides unique directionality.

References

-

Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, A39, 711–716.

-

Politzer, P., et al. (2013). Halogen bonding and other

-hole interactions: a perspective. Physical Chemistry Chemical Physics, 15, 11178-11189. -

Boulmier, A., et al. (2017). Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole. Crystals, 7(11), 336.

-

Wang, Y., et al. (2014). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. NIH PubMed Central.

Sources

Safety Operating Guide

3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid proper disposal procedures

Standard Operating Procedure: Safe Disposal of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Executive Summary & Core Directive

Do not dispose of this compound down the drain or in general trash. 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 933690-20-1) is a halogenated organic acid .[1][2][3] Its disposal requires strict segregation from non-halogenated solvents and strong oxidizers to prevent the formation of toxic combustion byproducts (e.g., hydrogen bromide, nitrogen oxides) during final treatment. The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2]

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity and associated risks.[1][4]

| Property | Data |

| Chemical Name | 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid |

| CAS Number | 933690-20-1 |

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 219.97 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

GHS Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1][2][5]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3][5]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1][2][5]

-

STOT-SE: Category 3 (May cause respiratory irritation)[1][2][3][6]

Waste Characterization & Segregation Logic

Proper characterization is the foundation of safety.[1] This compound possesses two critical chemical features that dictate its waste stream:

-

Halogen Content (Bromine): It must be classified as Halogenated Waste .[1][2][7] Mixing with non-halogenated fuels can violate incineration permit limits for some facilities.[1]

-

Acidic Functionality (Carboxylic Acid): It has the potential to react with bases and release heat.[1]

Critical Segregation Rules:

-

DO NOT MIX with strong oxidizing agents (e.g., nitric acid, perchlorates).[1][2]

-

DO NOT MIX with alkali metals or strong bases (exothermic reaction).[1][2]

-

SEPARATE from non-halogenated organic solvents (e.g., acetone, ethanol) unless the total halogen content of the mixture remains >2% (in which case the whole mix is treated as halogenated).[1][2]

Operational Disposal Workflow

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired stock, surplus dry chemical, or spilled solid.[1][2]

-

Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]

-

Labeling: Attach a hazardous waste tag immediately.[1]

-

Transfer: Transfer the solid using a chemically resistant spatula.[1] Do not generate dust.[1][3][6][5][8][9][10]

-

Secondary Containment: Place the sealed container in a secondary bin until pickup.

Scenario B: Disposal of Liquid Reaction Mixtures

Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.[1][2]

-

pH Check: If the solution is highly acidic (pH < 2), neutralize carefully with a dilute base (e.g., Sodium Bicarbonate) to pH 5–9 before adding to a central waste carboy, UNLESS your facility has a dedicated "Acidic Halogenated Organic" stream.[1][2]

-

Solvent Compatibility:

-

If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Organic Waste carboy.[1][2]

-

If dissolved in Methanol or DMSO : Pour into the Halogenated Organic Waste carboy.[1][2] (Note: Even though the solvent is non-halogenated, the presence of the brominated solute necessitates the "Halogenated" classification).

-

-

Documentation: Log the approximate concentration of the brominated acid on the waste container's accumulation log.

Scenario C: Contaminated Debris

Applicability: Gloves, weighing boats, paper towels.[1][2]

-

Collection: Place items in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.

-

Classification: Label as "Hazardous Solid Waste - Debris contaminated with Halogenated Organics."[1][2]

-

Sharps: If needles/syringes were used, they must go into a puncture-proof Sharps container, regardless of chemical contamination.[1]

Visual Decision Tree (DOT)

Figure 1: Decision matrix for segregating 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid waste streams based on physical state and solvent composition.

Emergency Response: Spills & Exposure

-

Minor Spill (< 5g/5mL):

-

Major Spill: Evacuate the area and contact EHS immediately.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1][8]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][6][8] Remove contact lenses if present.[1][5][8][10][11] Seek medical attention.

Regulatory Compliance (RCRA & EPA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) .[1]

-

Waste Codes: While this specific compound is not a "Listed Waste" (U or P list), it typically falls under Characteristic Waste if the pH is < 2 (Code D002 ).[1][2]

-

Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture may carry F-list codes (e.g., F002 ).[1][2]

-

Land Ban: Halogenated Organic Compounds (HOCs) are generally prohibited from land disposal (landfill) without prior treatment.[1][2] Incineration is the required treatment standard.[1]

References

-

PubChem. (n.d.).[1] 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (Compound). National Library of Medicine.[1] Retrieved February 22, 2026, from [Link][2]

-

U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Management: Halogenated Organic Compounds. RCRA Online.[1] Retrieved February 22, 2026, from [Link][2]

-

University of Oslo. (2024).[1] Chemical and Hazardous Waste Guide: Halogenated Organic Waste Classification. Retrieved February 22, 2026, from [Link][2]

Sources

- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 2. 3-(1H-1,2,4-triazol-1-yl)propanoic acid | C5H7N3O2 | CID 565945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.ca [fishersci.ca]

- 7. uakron.edu [uakron.edu]

- 8. fishersci.com [fishersci.com]

- 9. valentbiosciences.com [valentbiosciences.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。